molecular formula C2Cl2F2O B14760074 Acetyl fluoride, dichlorofluoro- CAS No. 354-18-7

Acetyl fluoride, dichlorofluoro-

Cat. No.: B14760074
CAS No.: 354-18-7
M. Wt: 148.92 g/mol
InChI Key: MONVTWPKQZAXKC-UHFFFAOYSA-N
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Description

Acetyl fluoride, dichlorofluoro- is a chemical compound with the molecular formula C2Cl2F2O. It is an acyl fluoride, which means it contains a carbonyl group (C=O) bonded to a fluorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl fluoride, dichlorofluoro- can be synthesized through several methods. One common method involves the reaction of acetic anhydride with hydrogen fluoride. The reaction proceeds as follows:

(CH3CO)2O+HFCH3COF+CH3COOH(CH_3CO)_2O + HF \rightarrow CH_3COF + CH_3COOH (CH3​CO)2​O+HF→CH3​COF+CH3​COOH

In this reaction, acetic anhydride reacts with hydrogen fluoride to produce acetyl fluoride and acetic acid as a byproduct .

Industrial Production Methods

Industrial production of acetyl fluoride, dichlorofluoro- typically involves the use of thionyl fluoride (SOF2) as a reagent. Thionyl fluoride is generated ex situ and used to produce acyl fluorides under mild conditions and short reaction times . This method is efficient and yields high purity products.

Chemical Reactions Analysis

Types of Reactions

Acetyl fluoride, dichlorofluoro- undergoes various types of chemical reactions, including:

    Nucleophilic substitution: This reaction involves the replacement of the fluorine atom with a nucleophile.

    Hydrolysis: In the presence of water, acetyl fluoride, dichlorofluoro- hydrolyzes to form acetic acid and hydrogen fluoride.

    Acylation: It can act as an acylating agent in the presence of a catalyst, such as aluminum chloride, to introduce an acyl group into an aromatic ring.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include alcohols, amines, and thiols. The reaction typically occurs under mild conditions.

    Hydrolysis: This reaction requires water and can occur at room temperature.

    Acylation: The reaction with aromatic compounds requires a catalyst like aluminum chloride and is typically carried out at low temperatures.

Major Products Formed

    Nucleophilic substitution: Produces substituted acetyl derivatives.

    Hydrolysis: Produces acetic acid and hydrogen fluoride.

    Acylation: Produces acylated aromatic compounds.

Mechanism of Action

The mechanism of action of acetyl fluoride, dichlorofluoro- involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets include various functional groups, such as hydroxyl, amino, and thiol groups. The pathways involved in its reactions include nucleophilic substitution and electrophilic aromatic substitution .

Comparison with Similar Compounds

Similar Compounds

    Acetyl chloride (CH3COCl): Similar to acetyl fluoride, dichlorofluoro-, but contains a chlorine atom instead of fluorine.

    Acetyl bromide (CH3COBr): Contains a bromine atom instead of fluorine.

    Acetyl iodide (CH3COI): Contains an iodine atom instead of fluorine.

Uniqueness

Acetyl fluoride, dichlorofluoro- is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and stability compared to other acyl halides. The fluorine atom increases the compound’s electrophilicity, making it a more reactive acylating agent .

Properties

IUPAC Name

2,2-dichloro-2-fluoroacetyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl2F2O/c3-2(4,6)1(5)7
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONVTWPKQZAXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451174
Record name Acetyl fluoride, dichlorofluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354-18-7
Record name Acetyl fluoride, dichlorofluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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